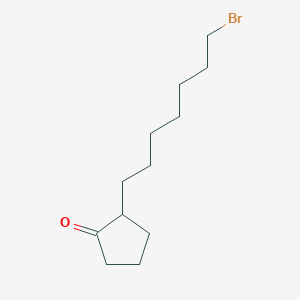
2-(7-Bromoheptyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(7-Bromoheptyl)cyclopentan-1-one is an organic compound characterized by a cyclopentanone ring substituted with a 7-bromoheptyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromoheptyl)cyclopentan-1-one typically involves the alkylation of cyclopentanone with 1-bromoheptane. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of 1-bromoheptane to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(7-Bromoheptyl)cyclopentan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The cyclopentanone ring can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclopentanones with various functional groups replacing the bromine atom.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or alkanes, depending on the extent of reduction.
科学的研究の応用
2-(7-Bromoheptyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(7-Bromoheptyl)cyclopentan-1-one depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopentanone ring can undergo redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound, lacking the 7-bromoheptyl group.
2-(7-Chloroheptyl)cyclopentan-1-one: Similar structure with a chlorine atom instead of bromine.
2-(7-Iodoheptyl)cyclopentan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(7-Bromoheptyl)cyclopentan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The length of the heptyl chain also contributes to its distinct properties compared to shorter or longer alkyl chains.
特性
CAS番号 |
62627-59-2 |
|---|---|
分子式 |
C12H21BrO |
分子量 |
261.20 g/mol |
IUPAC名 |
2-(7-bromoheptyl)cyclopentan-1-one |
InChI |
InChI=1S/C12H21BrO/c13-10-5-3-1-2-4-7-11-8-6-9-12(11)14/h11H,1-10H2 |
InChIキー |
JLNPJDWKRZOZJW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)CCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(5-Methylhex-4-en-1-yn-3-yl)phenoxy]-3-phenoxypropan-2-ol](/img/structure/B14512567.png)
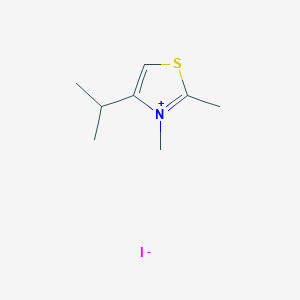
![3,7,9-Trioxabicyclo[4.2.1]nonane, 1,4,4,6-tetramethyl-](/img/structure/B14512573.png)
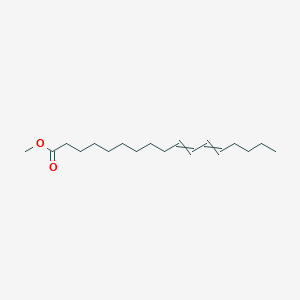

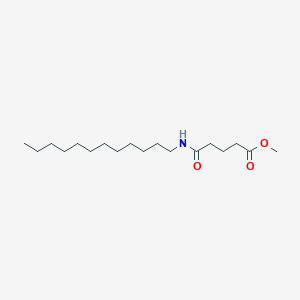
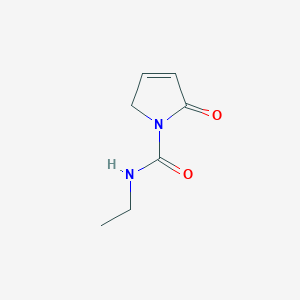
![4-{[(Prop-2-yn-1-yl)oxy]methoxy}but-2-yn-1-ol](/img/structure/B14512609.png)
![Urea, [(1-phenylcyclohexyl)methyl]-](/img/structure/B14512617.png)
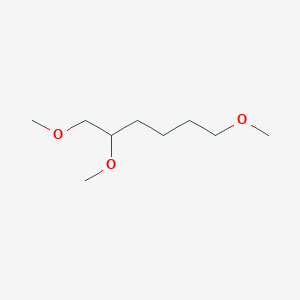

![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
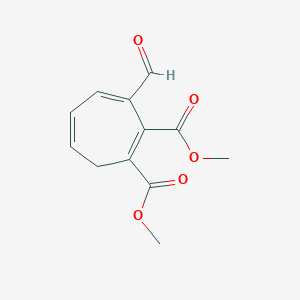
![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)
